molecular formula C4H2BrN3S B1518548 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1137142-58-5

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B1518548
CAS No.: 1137142-58-5
M. Wt: 204.05 g/mol
InChI Key: JFHCFWOCRFEOAG-UHFFFAOYSA-N
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Description

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole is a chemical compound with the molecular formula C4H2BrN3S. It has a molecular weight of 204.05 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in solid form .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3,4]thiadiazoles has been reported in several studies . One method involves the reaction of 2-aryl-2H-1,2,3-triazole-4-carboxylic acids with thiosemicarbazide . Another method involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with chloroacetaldehyde .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C4H2BrN3S/c5-3-7-8-2-1-6-4(8)9-3/h1-2H . This indicates that the molecule consists of a bromine atom attached to an imidazo[2,1-b][1,3,4]thiadiazole ring .


Chemical Reactions Analysis

The reactivity of this compound towards various electrophilic reagents has been studied . For example, it has been used in palladium-catalyzed amination reactions . Additionally, it has been involved in the synthesis of various derivatives through electrophilic substitution reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 204.05 and a lipophilicity log Po/w (iLOGP) of 1.69 . It is soluble in water, with a solubility of 0.234 mg/ml .

Scientific Research Applications

Anticancer Applications

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole derivatives have shown promise in anticancer research. A study demonstrated the synthesis of these derivatives, which were then evaluated for their anticancer activities. One particular compound, 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole, exhibited notable selectivity towards leukemic cancer cell lines (Noolvi et al., 2011).

Antibacterial Activity

Compounds incorporating this compound have also been found to possess significant antibacterial properties. Research involving the synthesis of 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamide derivatives revealed their high degree of antibacterial activity against both Escherichia coli and Staphylococcus aureus, comparable to established antibiotics like sulfamethoxazole and Norfloxacin (Gadad et al., 2000).

Antitubercular Activity

Research has shown that imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit significant antitubercular activity. One study synthesized various derivatives and evaluated them against Mycobacterium tuberculosis. Specific compounds, such as 2-(2-furyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, demonstrated high inhibitory activity (Kolavi et al., 2006).

Chemical Synthesis and Modification

This compound serves as an important intermediate in chemical synthesis. A study reported the efficient catalytic amination of C5-bromo-imidazo[2,1-b][1,3,4]thiadiazole with substituted anilines, highlighting its utility in creating various chemically modified derivatives (Rawat & Verma, 2021).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Properties

IUPAC Name

2-bromoimidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3S/c5-3-7-8-2-1-6-4(8)9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHCFWOCRFEOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656275
Record name 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137142-58-5
Record name 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoimidazo[2,1-b][1,3,4]thiadiazole
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Synthesis routes and methods I

Procedure details

To a suspension of 2-amino-5-bromo-1,3,4-thiadiazole (1.65 g, 9.15 mmol) in water (27 mL) was added a water solution of chloroacetaldehyde (50% wt, 1.7 mL). The mixture was stirred at reflux. After 10 hours, a second addition of chloroacetaldehyde (1.5 eq, 1.7 mL) was done and stirring was continued until disappearance of starting material (20 hours). After cooling, the reaction mixture was neutralized with sodium bicarbonate (sat. aq. solution) and extracted with dichloromethane (3×30 mL). The combined organic layers were dried over sodium sulphate and the solvent evaporated under vacuum. The crude product was triturated with diethyl ether to yield 2-bromo-imidazo[2,1-b][1,3,4]thiadiazole as a white solid. The mother liquor was purified by flash chromatography (Biotage™, ethyl acetate:hexane, 3:7 to 7:3) to yield another batch of compound (20% global yield) as a white solid.
Quantity
1.65 g
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reactant
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27 mL
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1.7 mL
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Synthesis routes and methods II

Procedure details

20 g of 5-bromo-[1,3,4]thiadiazol-2-ylamine were dissolved in 60 ml of n-butanol. 15 ml of chloroacetaldehyde (55% in water) were added to the solution. The mixture was heated for 3 h at 120° C. After cooling the reaction mixture was poured into a NaHCO3 solution. The mixture was extracted three times with ethylacetate and the organic phase dried with sodium sulphate and evaporated. The resulting material was purified via silica-gel column chromatography using a petroleum ether-ethylacetate gradient. 2.9 g yellow crystals of the desired product were obtained.
Quantity
20 g
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reactant
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60 mL
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15 mL
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Synthesis routes and methods III

Procedure details

To a suspension of 5-bromo-1,3,4-thiadiazol-2-amine (60 g, 0.33 mol) in H2O (1.5 L), a solution of chloroacetaldehyde (50% wt in water, 64.5 mL, 0.50 mol) was added, and the mixture was stirred at reflux temperature for 5 h. A second portion of chloroacetaldehyde (20.6 mL, 0.5 eq) was added, and stirring was continued overnight. The starting material had been consumed completely, and the reaction mixture was cooled to RT. The solid was removed by filtration and washed with water. The mother liquor was neutralized with a sat. aq. solution of NaHCO3 and extracted with DCM (2×1 L). The organic layers were washed with brine (2×600 mL), dried and evaporated in vacuo. The brown residue obtained was triturated with a mixture of MeOH and MTBE (1:1, 70 mL) to afford the desired product as a pale yellow solid. The mother liquors were purified by chromatography (SiO2, DCM) to yield some more product. Combined yield: 9.4 g (14%). MS (ESI+): m/z=204 [M+H]+; 1H-NMR(CDCl3): 7.36 (d, 1H); 7.56 (d, 1H).
Quantity
60 g
Type
reactant
Reaction Step One
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Quantity
1.5 L
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64.5 mL
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20.6 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 2
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 3
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 4
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 5
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 6
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole

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